molecular formula C25H31ClN2O B10884941 (4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone

Cat. No.: B10884941
M. Wt: 411.0 g/mol
InChI Key: KBZQQDJSSIHXRV-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone is a complex organic compound that features a piperidine ring substituted with benzyl and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone typically involves the reaction of benzylpiperidine with chlorobenzylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
  • 4-Piperidin-1-Ylbenzonitrile

Uniqueness

(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone is unique due to its specific substitution pattern and the presence of both benzyl and chlorobenzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H31ClN2O

Molecular Weight

411.0 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C25H31ClN2O/c26-24-10-8-22(9-11-24)18-27-14-4-7-23(19-27)25(29)28-15-12-21(13-16-28)17-20-5-2-1-3-6-20/h1-3,5-6,8-11,21,23H,4,7,12-19H2

InChI Key

KBZQQDJSSIHXRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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